4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide
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Overview
Description
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide is an organic compound with the molecular formula C29H26N2O4 and a molecular weight of 466.542 g/mol . This compound is characterized by the presence of multiple methoxy groups and a benzamide structure, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide typically involves the reaction of 4-methoxybenzoyl chloride with an amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide structure can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of halogenated derivatives such as 4-bromo-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide.
Scientific Research Applications
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy groups and the benzamide structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(4-methoxybenzyl)benzamide
- 4-methoxy-N-(4-methylbenzyl)benzamide
- 4-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
4-methoxy-N-[(3-methoxyphenyl)[(4-methoxyphenyl)formamido]methyl]benzamide is unique due to its specific combination of methoxy groups and benzamide structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5/c1-29-19-11-7-16(8-12-19)23(27)25-22(18-5-4-6-21(15-18)31-3)26-24(28)17-9-13-20(30-2)14-10-17/h4-15,22H,1-3H3,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAAXGRYVJFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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